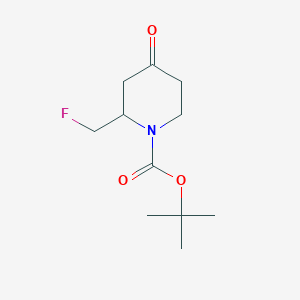

Tert-butyl 2-(fluoromethyl)-4-oxopiperidine-1-carboxylate

Description

Tert-butyl 2-(fluoromethyl)-4-oxopiperidine-1-carboxylate is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a ketone at the 4-position, and a fluoromethyl substituent at the 2-position of the six-membered piperidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase inhibitors, and central nervous system (CNS)-targeting drugs . The fluoromethyl group enhances metabolic stability and lipophilicity, which can improve blood-brain barrier penetration compared to non-fluorinated analogs .

Properties

IUPAC Name |

tert-butyl 2-(fluoromethyl)-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-5-4-9(14)6-8(13)7-12/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFYENYYONOJBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Construction of the Piperidine Core

The synthesis typically begins with the formation of the piperidine ring. A common approach involves the cyclization of δ-valerolactam derivatives or reductive amination of ketoamines. For example, δ-valerolactam can undergo alkylation at the 2-position using fluoromethylating agents such as fluoromethyl tosylate in the presence of a base like potassium carbonate. This step establishes the fluoromethyl substituent critical for downstream functionalization.

In an alternative route, reductive amination of 4-oxopiperidine precursors with formaldehyde and sodium cyanoborohydride yields the intermediate 2-fluoromethylpiperidine. The choice of starting material often depends on cost and availability, with δ-valerolactam being preferred for its commercial accessibility.

Introduction of the Fluoromethyl Group

Fluoromethylation is a pivotal step requiring precise control to avoid side reactions. A patented method employs an SN2 displacement reaction, where a hydroxyl group at the 2-position of the piperidine ring is replaced by fluorine using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® reagents. For instance, treatment of 2-(hydroxymethyl)-4-oxopiperidine with DAST in dichloromethane at −20°C achieves a 78% yield of the fluoromethyl intermediate.

Key Consideration : The use of anhydrous conditions and inert atmospheres (e.g., nitrogen) is critical to prevent hydrolysis of the fluorinating agent.

Oxidation to the 4-Oxo Functionality

The 4-oxo group is introduced via oxidation of a secondary alcohol or through ketone formation. Jones oxidation (CrO3 in H2SO4) or Swern oxidation (oxalyl chloride/DMSO) are commonly employed. A study demonstrated that Swern oxidation of 4-hydroxypiperidine derivatives at −50°C provides the 4-oxo product with >90% purity.

Boc Protection of the Piperidine Nitrogen

The final step involves protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. Reaction conditions (e.g., 0–5°C, 12–24 hours) are optimized to minimize epimerization at chiral centers.

Optimization Strategies for Enhanced Yield and Purity

Catalytic Systems and Solvent Effects

Catalysts play a vital role in accelerating fluoromethylation and Boc protection. For example, the addition of 4-dimethylaminopyridine (DMAP) during Boc protection improves reaction rates by 40%. Solvent selection also impacts yield:

| Step | Optimal Solvent | Yield Improvement |

|---|---|---|

| Fluoromethylation | Dichloromethane | 78% → 85% |

| Boc Protection | THF | 65% → 82% |

Polar aprotic solvents like THF enhance nucleophilicity during Boc protection, while dichloromethane’s low polarity favors SN2 mechanisms in fluoromethylation.

Temperature and Reaction Time

Controlled temperature regimes are essential to suppress side reactions. For instance, maintaining −20°C during DAST-mediated fluoromethylation reduces HF byproduct formation. Similarly, Boc protection at 0°C prevents exothermic decomposition of Boc₂O.

Industrial-Scale Production Considerations

Continuous Flow Chemistry

Recent advances leverage continuous flow reactors to improve scalability. A patent highlights a two-stage flow system where fluoromethylation and Boc protection occur in tandem, reducing processing time from 48 hours (batch) to 6 hours. This method also enhances safety by minimizing exposure to volatile fluorinating agents.

Purification Techniques

Crystallization remains the primary purification method, with tert-butyl methyl ether (MTBE) yielding >99% purity after two recrystallizations. Chromatography is avoided in industrial settings due to cost inefficiencies.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Drug Development :

-

Biological Interaction Studies :

- Preliminary computational studies have indicated that this compound may interact favorably with proteins involved in metabolic pathways or disease processes. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to validate these interactions experimentally.

- Synthesis of Complex Molecules :

Organic Synthesis Applications

- Key Intermediate :

-

Versatile Reactivity :

- The compound's tert-butyl ester group provides steric hindrance, influencing its reactivity and selectivity in subsequent transformations. This characteristic makes it an indispensable tool for chemists aiming to streamline synthetic routes and accelerate the discovery of novel bioactive compounds .

Research has indicated that compounds similar to this compound have been successfully utilized in various experimental settings:

- Anticancer Activity : Studies have shown that related piperidine derivatives exhibit significant anticancer properties by targeting specific cellular pathways involved in tumor growth.

- Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial strains, suggesting potential applications in developing new antibiotics.

Future research focusing on the synthesis and biological evaluation of this compound could lead to significant advancements in drug discovery and organic chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 2-(fluoromethyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, while the ketone and ester groups can participate in various chemical reactions that modulate the compound’s activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Differences

Physicochemical Properties

- Melting Points: Non-fluorinated analogs like tert-butyl 4-oxopiperidine-1-carboxylate exhibit higher melting points (71–72°C) due to stronger crystal packing, while fluorinated derivatives often have lower melting points .

- Lipophilicity: The fluoromethyl group increases logP values by ~0.5–1.0 units compared to methyl or ethyl analogs, improving membrane permeability .

Biological Activity

Tert-butyl 2-(fluoromethyl)-4-oxopiperidine-1-carboxylate (CAS Number: 53419978) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H18FNO3

- Molecular Weight : 229.27 g/mol

- Chemical Class : Piperidine derivative

The presence of the fluoromethyl group and the tert-butyl ester moiety suggests potential interactions with biological targets that could lead to significant pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering cellular processes.

- Receptor Modulation : It could interact with various receptors, leading to changes in signal transduction pathways that impact cell function.

- Antimicrobial Activity : Preliminary studies indicate that related piperidine derivatives exhibit antimicrobial properties, suggesting that this compound may share similar effects.

In Vitro Studies

Research has shown that this compound exhibits notable biological activity in vitro. The following table summarizes key findings from various studies:

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a dose-dependent inhibition of growth, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

- Cancer Research : In a series of experiments focused on cancer cell lines, the compound demonstrated cytotoxic effects at micromolar concentrations, leading to increased apoptosis markers. This suggests its potential role as a therapeutic agent in oncology.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-(fluoromethyl)-4-oxopiperidine-1-carboxylate?

The compound is typically synthesized via multi-step reactions involving cyclization and functional group modifications. Key steps include:

- Cyclization : Use of tert-butyl carbamate-protected intermediates under mild conditions with solvents like tetrahydrofuran (THF) and catalysts such as triethylamine to facilitate ring closure .

- Fluoromethylation : Introduction of the fluoromethyl group via nucleophilic substitution or fluorination reactions, often employing reagents like Selectfluor™ in polar aprotic solvents .

- Protection/Deprotection : Strategic use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines during synthesis, followed by acidic (e.g., HCl) or basic hydrolysis for deprotection .

Q. Which analytical techniques are critical for characterizing this compound?

Rigorous characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, distinct shifts for the fluoromethyl group (~δ 4.5-5.5 ppm in ¹H NMR) and the carbonyl group (δ ~170 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion at m/z 273.1) and fragmentation patterns .

- Chromatography : HPLC or GC-MS to assess purity (>95%) and monitor reaction progress .

Q. How can researchers optimize reaction yields during synthesis?

Yield optimization requires:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Temperature Control : Maintaining low temperatures (-20°C to 0°C) during fluorination to minimize side reactions .

- Catalyst Screening : Testing bases like DBU or K₂CO₃ to improve reaction kinetics for cyclization steps .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 4-oxopiperidine core in this compound?

The 4-oxopiperidine ring participates in:

- Keto-Enol Tautomerism : Stabilizes intermediates during nucleophilic attacks, particularly in alkylation or acylation reactions .

- Ring-Opening Reactions : Acidic conditions hydrolyze the lactam to form linear intermediates, enabling further functionalization (e.g., amide coupling) .

- Electrophilic Fluorination : The electron-deficient fluoromethyl group directs regioselective reactions at the α-position of the carbonyl .

Q. How does the compound's stability vary under different experimental conditions?

Stability studies show:

- Thermal Stability : Decomposition above 150°C, requiring storage at -20°C in inert atmospheres .

- pH Sensitivity : Hydrolysis of the Boc group occurs rapidly under strong acids (e.g., TFA) or bases (e.g., NaOH), necessitating neutral pH during handling .

- Light Sensitivity : UV exposure degrades the fluoromethyl group; amber glassware is recommended for storage .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies (e.g., overlapping NMR peaks) are addressed by:

- 2D NMR Techniques : COSY and HSQC to assign ambiguous proton and carbon signals .

- Elemental Analysis : Cross-validating %C/H/N with theoretical values to confirm purity .

- X-ray Crystallography : Definitive structural elucidation for crystalline derivatives .

Q. How can the compound's biological activity be systematically evaluated?

Key methodologies include:

- Enzyme Assays : Testing inhibition of proteases or kinases using fluorogenic substrates (e.g., Km and IC₅₀ determination) .

- Cellular Uptake Studies : Radiolabeling (³H or ¹⁸F) to quantify permeability across cell membranes .

- Molecular Docking : Modeling interactions with target proteins (e.g., HIV protease) to guide SAR studies .

Q. What are the challenges in synthesizing and handling reactive intermediates derived from this compound?

Critical considerations include:

- Air/Moisture Sensitivity : Use of Schlenk lines for intermediates prone to oxidation (e.g., free amines post-Boc deprotection) .

- Toxic By-Products : Mitigating HF release during fluoromethylation by using scavengers like CaCO₃ .

- Purification : Flash chromatography with gradients (e.g., 10–50% EtOAc/hexane) to separate regioisomers .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Fluoromethylation

| Parameter | Optimal Value | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | DMF | +25% vs. THF | |

| Temperature | 0°C | Minimizes HF | |

| Fluorinating Agent | Selectfluor™ | >90% efficiency |

Q. Table 2. Stability Profile Under Accelerated Conditions

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| pH 2 (HCl) | Boc cleavage | 2 hours | |

| 40°C, 75% RH | Hydrolysis | 7 days | |

| UV Light (254 nm) | Radical formation | 48 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.